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molecular formula C12H17ClOS B8283829 1-(p-Chlorophenylthio)-3,3-dimethyl-2-butanol

1-(p-Chlorophenylthio)-3,3-dimethyl-2-butanol

Cat. No. B8283829
M. Wt: 244.78 g/mol
InChI Key: CYZBMRJORFYODK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04746673

Procedure details

A 0.4 g quantity of sodium borohydride was added in small portions to a solution of 2.43 g of 1-(p-chlorophenylthio)-3,3-dimethyl-2-butanone in 50 ml of methanol at a temperature of up to 10° C. with stirring. After the completion of addition, the mixture was stirred at room temperature for 30 minutes and then distilled in a vacuum to remove the methanol. The residue was subjected to extraction with ether. The extract was washed with water, then dried over anhydrous magnesium sulfate and distilled to remove the solvent, affording 2.4 g of the above-identified desired compound in the form of a colorless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.43 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[Cl:3][C:4]1[CH:9]=[CH:8][C:7]([S:10][CH2:11][C:12](=[O:17])[C:13]([CH3:16])([CH3:15])[CH3:14])=[CH:6][CH:5]=1>CO>[Cl:3][C:4]1[CH:5]=[CH:6][C:7]([S:10][CH2:11][CH:12]([OH:17])[C:13]([CH3:15])([CH3:14])[CH3:16])=[CH:8][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
2.43 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)SCC(C(C)(C)C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the completion of addition
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 30 minutes
Duration
30 min
DISTILLATION
Type
DISTILLATION
Details
distilled in a vacuum
CUSTOM
Type
CUSTOM
Details
to remove the methanol
EXTRACTION
Type
EXTRACTION
Details
The residue was subjected to extraction with ether
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
to remove the solvent

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)SCC(C(C)(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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